

Validating CH6953755's Effect on YAP1 Nuclear Translocation: A Comparative Guide

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Compound of Interest

Compound Name: CH6953755

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This guide provides a comprehensive comparison of **CH6953755** with other inhibitors affecting the nuclear translocation of Yes-associated protein 1 (YAP1). It is intended for researchers, scientists, and drug development professionals interested in the modulation of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2]} Dysregulation of this pathway and the subsequent nuclear accumulation of YAP1 are implicated in the development and progression of various cancers.^{[1][3]}

Introduction to CH6953755 and YAP1

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of nonreceptor protein tyrosine kinases.^{[4][5][6]} It has an IC₅₀ of 1.8 nM and has demonstrated antitumor activity in cancers with YES1 gene amplification.^{[4][5][7]}

YAP1 is a key downstream effector of the Hippo signaling pathway.^{[1][8]} When the Hippo pathway is inactive, dephosphorylated YAP1 translocates to the nucleus.^[2] In the nucleus, YAP1 acts as a transcriptional co-activator by binding to transcription factors, primarily the TEAD family, to promote the expression of genes involved in cell proliferation and survival.^{[1][9]} Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP1 by LATS1/2

kinases, resulting in its sequestration in the cytoplasm and subsequent degradation, thus inhibiting its transcriptional activity.[2][10][11]

The kinase YES1 has been shown to directly interact with and phosphorylate YAP1 at tyrosine 357 (Y357).[12] This phosphorylation event prevents YAP1 degradation and promotes its translocation into the nucleus, contributing to tumorigenesis.[12] Therefore, by inhibiting YES1, **CH6953755** is expected to suppress YAP1 nuclear translocation and its subsequent oncogenic functions.[5][12]

Comparative Analysis of YAP1 Nuclear Translocation Inhibitors

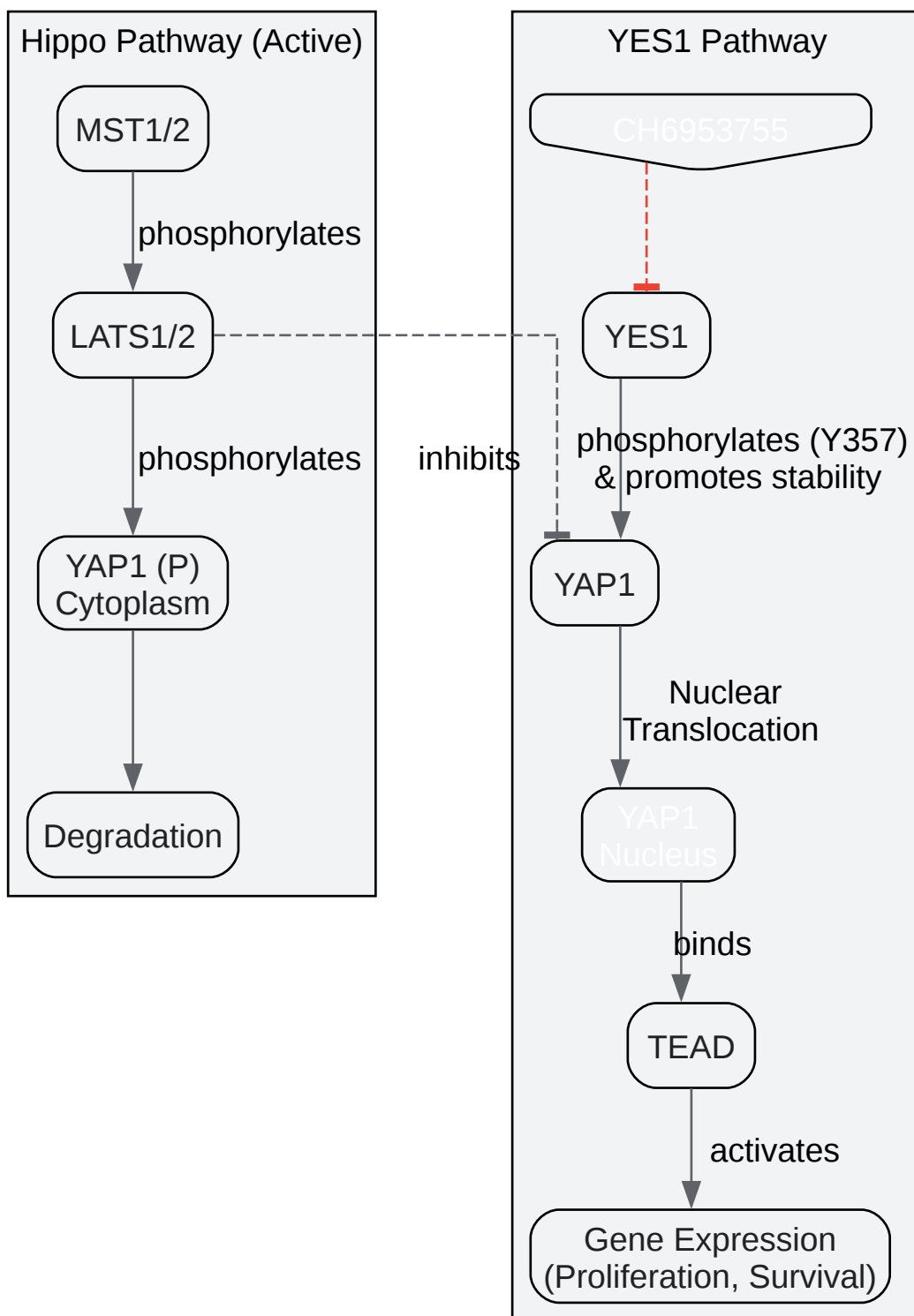
CH6953755 represents a targeted approach to inhibiting YAP1 activity by focusing on an upstream kinase, YES1. However, various other small molecules have been identified that inhibit YAP1 nuclear translocation through diverse mechanisms. The following table summarizes and compares **CH6953755** with a selection of these alternative compounds.

Inhibitor	Target	Mechanism of YAP1 Nuclear Translocation Inhibition	Reported Effective Concentrations / IC50	Cell Lines / Models Studied
CH6953755	YES1 Kinase	Inhibits YES1-mediated phosphorylation of YAP1, leading to reduced nuclear translocation. [5] [12]	IC50: 1.8 nM (for YES1). [4] [5] [6] Effective at 0.001-1 μ M in cell-based assays. [4]	KYSE70, RERF-LC-AI (YES1-amplified cancer cell lines). [4]
Verteporfin	YAP1	Directly binds to YAP1, disrupting its interaction with TEAD transcription factors.	Used at various concentrations, often in the μ M range.	Gastric cancer cells, MCF7, MDA-MB-231 (breast cancer). [3] [13]
Statins (e.g., Simvastatin, Cerivastatin)	HMG-CoA Reductase	Inhibit the mevalonate pathway, which is required for Rho GTPase activity. This leads to the restoration of Hippo core kinase activity and subsequent cytoplasmic retention of YAP1. [14] [15]	Varies by statin, typically in the μ M range.	Human endothelial cells, human primary lung fibroblasts. [14] [16]
XAV-939	Tankyrase (TNKS)	Induces the translocation of YAP1 from the	Effective in TEAD reporter assays in	HEK293T, non-small cell lung cancer cells. [17]

		nucleus to the cytoplasm, independent of YAP1 phosphorylation status.[17]	HEK293T cells. [17]	
PF-573228	Focal Adhesion Kinase (FAK)	Prevents YAP1 nuclear accumulation, likely by influencing cell adhesion and cytoskeletal integrity.[17]	Not specified.	Colorectal cancer cells.[17]
MK-5108	Aurora Kinase A (AURKA)	Inhibits YAP1 nuclear localization indirectly by affecting actin polymerization and TGFβ signaling.[16]	10 μM showed a significant reduction in nuclear YAP1. [16]	Human primary lung fibroblasts. [16]
Sitagliptin	Dipeptidyl peptidase-IV (DPP4)	Induces YAP1 phosphorylation (Ser127) and reduces its nuclear expression by regulating AMP-activated protein kinase (AMPK). [17]	Not specified.	Gastric cancer cells.[17]

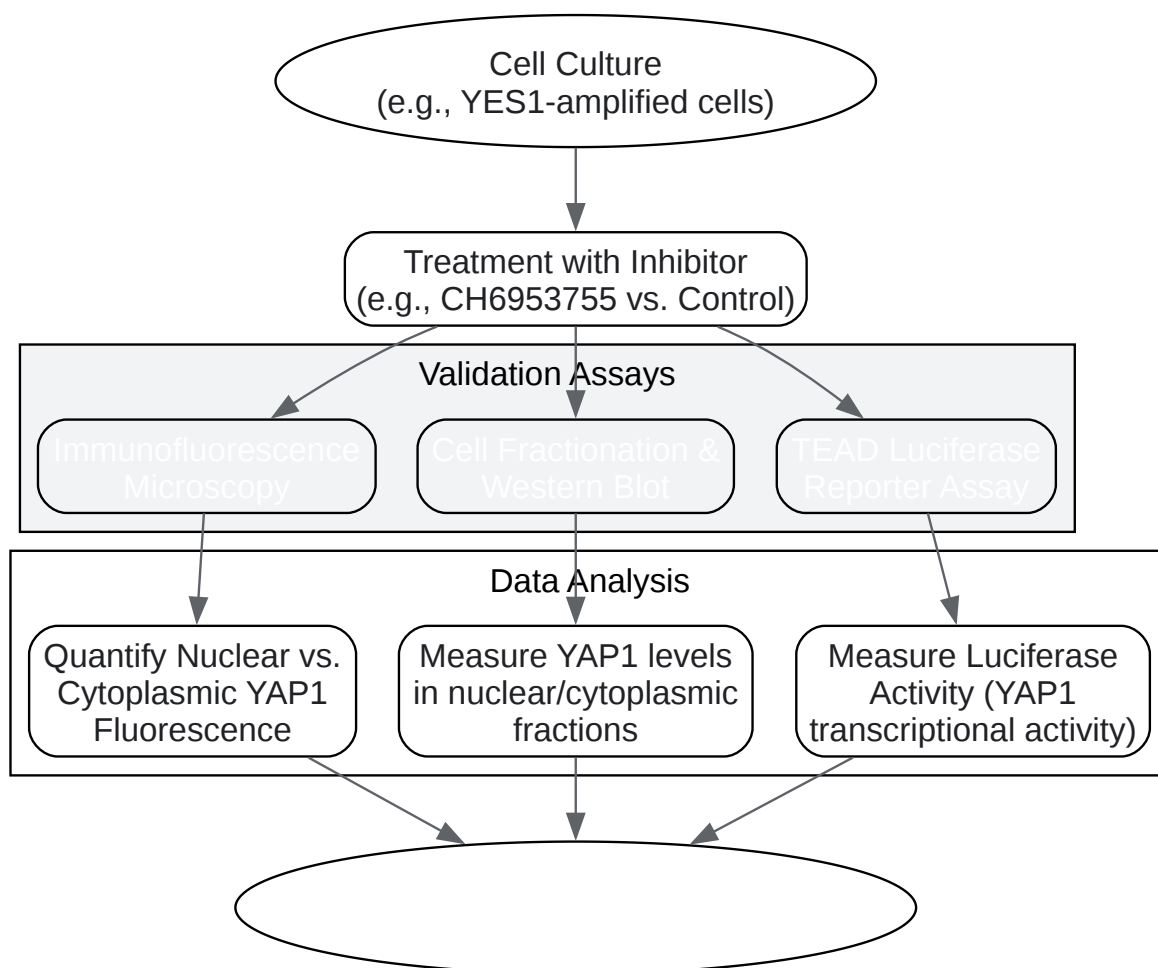
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and validation processes discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



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Caption: Simplified signaling pathway of YAP1 regulation by Hippo and YES1 kinases.



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Caption: Experimental workflow for validating inhibitors of YAP1 nuclear translocation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on YAP1 nuclear translocation. Below are standard protocols for the key experiments cited in this guide.

Immunofluorescence Microscopy for YAP1 Localization

This method visually determines the subcellular localization of YAP1.

- **Cell Culture and Treatment:** Seed cells on glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluency. Treat cells with **CH6953755** or other inhibitors at various concentrations for a specified time (e.g., 24 hours).[18] Include a vehicle-treated control group (e.g., DMSO).
- **Fixation and Permeabilization:** Wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking and Antibody Incubation:** Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour. Incubate with a primary antibody against YAP1 overnight at 4°C.
- **Secondary Antibody and Counterstaining:** Wash cells with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. For nuclear visualization, counterstain with DAPI (4',6-diamidino-2-phenylindole).
- **Imaging and Analysis:** Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 to determine changes in its localization.

Cell Fractionation and Western Blotting

This technique biochemically separates nuclear and cytoplasmic proteins to quantify the amount of YAP1 in each compartment.

- **Cell Culture and Treatment:** Grow cells in petri dishes and treat with the inhibitors as described above.
- **Cell Lysis and Fractionation:** Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This process involves sequential

lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.

- **Protein Quantification:** Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
- **Western Blotting:** Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against YAP1. Use antibodies for cytoplasmic (e.g., α -Tubulin) and nuclear (e.g., Lamin A/C or Histone H3) markers to verify the purity of the fractions. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Analysis:** Quantify the band intensities using densitometry software to compare the relative abundance of YAP1 in the nuclear versus cytoplasmic fractions across different treatment conditions.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of YAP1, which is dependent on its nuclear localization and interaction with TEAD transcription factors.

- **Cell Culture and Transfection:** Co-transfect cells (e.g., KYSE70) with a TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[\[18\]](#)
- **Treatment:** After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of **CH6953755** or other inhibitors for an additional period (e.g., 24 hours).[\[18\]](#)
- **Lysis and Luminescence Measurement:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Analysis:** Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity. A decrease in the relative luciferase activity in inhibitor-treated cells compared to control cells indicates a reduction in YAP1/TEAD-mediated transcription, indirectly reflecting the inhibition of YAP1 nuclear function.[\[4\]](#)[\[18\]](#)

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